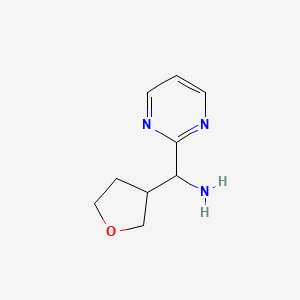

Oxolan-3-yl(pyrimidin-2-yl)methanamine

Description

Oxolan-3-yl(pyrimidin-2-yl)methanamine is a heterocyclic amine compound featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position with a methanamine group linked to a pyrimidin-2-yl moiety. Its molecular formula is C$9$H${13}$N$_3$O, with a molecular weight of 179.22 g/mol (estimated from structural analogs in , and 15). This compound is of interest in medicinal chemistry for its dual heterocyclic framework, which may optimize interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

oxolan-3-yl(pyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C9H13N3O/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1,3-4,7-8H,2,5-6,10H2 |

InChI Key |

LLBYIWUDINWYPR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(C2=NC=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 3-Aminomethyltetrahydrofuran (Oxolan-3-ylmethanamine)

A key intermediate is 3-aminomethyltetrahydrofuran (3-aminomethyl oxolane), which can be synthesized via several routes:

Detailed Example of Method 3 (Preferred Industrial Route):

- Step 1: Acrylonitrile reacts with 2-chloroethanol (or 2-bromoethanol/2-iodoethanol) under basic conditions with sodium amide as catalyst to form 2-chloroethyl-2-cyanoethyl ether intermediate.

- Step 2: Cyclization of the intermediate in reflux conditions yields 3-cyano oxolane.

- Step 3: Catalytic hydrogenation of 3-cyano oxolane with Raney nickel under hydrogen pressure (2.5 MPa) at 110°C converts the nitrile group to the primary amine, yielding 3-aminomethyltetrahydrofuran.

This method avoids toxic cyanide reagents and harsh hydrogenation conditions, making it environmentally friendlier and cost-effective for large-scale production.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-cyano oxolane intermediate | Acrylonitrile + 2-chloroethanol, NaNH2, reflux | Mild conditions, good yield (~50%) |

| 2 | Catalytic hydrogenation to 3-aminomethyl oxolane | Raney Ni, H2 (2.5 MPa), 110°C, 5 h | Efficient nitrile reduction to primary amine |

| 3 | Reductive amination with pyrimidin-2-yl aldehyde or halide | Sodium cyanoborohydride or catalytic hydrogenation, alcoholic solvent, base catalyst | Forms this compound final product |

Research Findings and Industrial Considerations

- The route starting from acrylonitrile and 2-chloroethanol is favored industrially due to low cost, fewer steps, and reduced environmental impact compared to malic acid or diethyl malonate routes.

- Use of Raney nickel catalyst under moderate hydrogen pressure provides high selectivity for nitrile reduction without over-reduction or ring opening.

- Reductive amination protocols employing sodium cyanoborohydride in alcoholic media with tertiary amine bases provide high yields and purity of the pyrimidin-2-ylmethanamine derivatives.

- Avoidance of toxic cyanide reagents and harsh conditions aligns with green chemistry principles.

- The overall synthetic scheme is suitable for scale-up and commercial manufacturing.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl(pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Research indicates that Oxolan-3-yl(pyrimidin-2-yl)methanamine may possess antimicrobial and antiviral properties . Studies are ongoing to evaluate its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent in treating diseases such as cancer. Its interaction with specific molecular targets, such as enzymes or receptors, may modulate biological responses, leading to therapeutic effects . For instance, derivatives of similar structures have shown promise in inhibiting kinases involved in cancer progression .

Material Science

In industry, this compound is utilized in the development of new materials and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties contribute to innovations in material formulations.

Case Studies

| Application Area | Description | Findings |

|---|---|---|

| Antimicrobial Research | Evaluated against various bacterial strains | Shows potential effectiveness comparable to existing antibiotics |

| Cancer Therapeutics | Tested on cancer cell lines for cytotoxicity | Induces apoptosis in specific cancer types |

| Material Development | Used in polymer formulations | Enhances mechanical properties and stability of composites |

Mechanism of Action

The mechanism of action of Oxolan-3-yl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares Oxolan-3-yl(pyrimidin-2-yl)methanamine with key analogs:

Key Observations:

- Pyrimidine vs. Phenyl/Imidazole : The pyrimidine ring in the target compound provides a planar, electron-deficient aromatic system, favoring π-π stacking and hydrogen bonding with biological targets. In contrast, phenyl groups (e.g., in oxolan-3-yl(phenyl)methanamine) contribute hydrophobicity, while imidazole () introduces pH-dependent protonation .

- Salt Forms : Hydrochloride or dihydrochloride salts (e.g., ) improve solubility but increase molecular weight and may alter pharmacokinetics.

- Oxolan Substitution : Substituents like isopropoxy () or imidazole () on the oxolan ring modulate steric and electronic properties, impacting target selectivity.

Biological Activity

Oxolan-3-yl(pyrimidin-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse research sources.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : This is often achieved through the condensation of amidines and β-diketones under acidic or basic conditions.

- Introduction of the Methanamine Group : Reductive amination is commonly used, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

- Attachment of the Oxolan Group : This step uses nucleophilic substitution reactions to introduce the oxolan group onto the phenyl ring.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can mimic natural nucleotides, interfering with DNA and RNA synthesis by inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA replication and repair .

- Cell Signaling Modulation : It may affect signaling pathways associated with apoptosis and immune responses, as evidenced by studies showing its impact on cytokine production and lymphocyte proliferation .

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

- Antitumor Activity : In vitro studies have demonstrated its ability to inhibit the proliferation of various tumor cell lines, suggesting potential utility as an anticancer agent .

- Antiviral Properties : The compound has shown effectiveness against certain viruses, including human herpes virus type-1 (HHV-1), indicating its potential as an antiviral agent .

- Immunomodulatory Effects : It has been reported to modulate immune responses, which could be beneficial in treating autoimmune disorders .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Antiviral Activity

In another investigation, the compound was tested against HHV-1 in A549 cell lines. The results showed a dose-dependent inhibition of viral replication, with molecular studies revealing alterations in viral protein expression levels.

Data Summary

| Activity | Target/Mechanism | Outcome |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | Significant reduction in viability |

| Antiviral | Inhibition of viral replication | Dose-dependent inhibition |

| Immunomodulatory | Modulation of cytokine production | Suppression of TNF-α production |

Q & A

Q. Q1. What are the recommended synthetic routes for Oxolan-3-yl(pyrimidin-2-yl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination of pyrimidin-2-yl ketone derivatives with tetrahydrofuran-3-amine precursors. Key steps include:

- Reduction: Use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–25°C to reduce imine intermediates .

- Substitution: Optimize electrophilic substitution of the pyrimidine ring using halogenation (e.g., N-bromosuccinimide) to introduce functional groups for downstream applications .

- Yield Optimization: Reaction time and solvent polarity significantly affect yield. For example, THF yields higher purity (85–90%) compared to dichloromethane (70–75%) due to better solubility of intermediates .

Q. Q2. How can computational modeling resolve contradictions in reported binding affinities of this compound to kinase targets?

Methodological Answer: Conflicting binding data (e.g., IC50 values ranging from 0.5–5 µM) may arise from assay conditions or conformational flexibility. Use:

- Molecular Dynamics (MD): Simulate ligand-protein interactions under physiological pH and ionic strength to identify stable binding conformers .

- Docking Validation: Cross-validate results using AutoDock Vina and Schrödinger Suite to account for active-site solvation effects .

- Experimental Calibration: Pair simulations with surface plasmon resonance (SPR) to correlate computed binding energies with empirical dissociation constants (Kd) .

Key Finding: MD simulations reveal a 20° rotation of the tetrahydrofuran ring under high-salt conditions, reducing hydrophobic interactions with kinase pockets .

Q. Q3. What strategies mitigate instability of this compound in aqueous buffers during biological assays?

Methodological Answer: Instability (t1/2 < 24h at pH 7.4) is attributed to hydrolysis of the methanamine group. Mitigation approaches include:

- Buffer Modification: Use 10% DMSO in phosphate-buffered saline (PBS) to reduce water activity .

- Derivatization: Introduce a tert-butyl carbamate (Boc) protecting group on the amine, which is cleaved enzymatically in target cells .

- Stability Testing: Monitor degradation via LC-MS at 0h, 6h, and 24h to identify optimal storage conditions (−20°C in argon atmosphere) .

Q. Q4. How does stereochemistry at the tetrahydrofuran-3-yl position affect the compound’s pharmacological profile?

Methodological Answer: The (3R)- and (3S)-enantiomers exhibit distinct bioactivity:

- Synthesis of Enantiomers: Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases .

- Activity Comparison:

Q. Q5. What analytical techniques are critical for characterizing impurities in this compound batches?

Methodological Answer: Common impurities include deaminated byproducts and oxidation derivatives. Recommended techniques:

- HPLC-PDA: Detect UV-absorbing impurities at 254 nm using a C18 column (gradient: 5–95% acetonitrile in 20 min) .

- HRMS: Identify exact masses of impurities (e.g., [M+H]+ = 178.12 for the deaminated product vs. 177.24 for the parent compound) .

- NMR: Use 1H-13C HSQC to resolve overlapping signals in the tetrahydrofuran region (δ 3.5–4.0 ppm) .

Q. Q6. How to design a structure-activity relationship (SAR) study for optimizing kinase inhibition?

Methodological Answer: Prioritize modifications based on computational and empirical

- Pyrimidine Substitution: Replace the 2-pyrimidinyl group with 4-pyridinyl to enhance π-stacking with kinase ATP pockets .

- Tetrahydrofuran Modification: Introduce methyl groups at the 4-position to improve metabolic stability (e.g., t1/2 increased from 2h to 6h in liver microsomes) .

- Assay Protocol: Use a tiered approach:

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.